molecular formula C9H18ClNO2 B2572307 (1-Aminocycloheptyl) acetic acid hydrochloride CAS No. 1335042-25-5

(1-Aminocycloheptyl) acetic acid hydrochloride

Cat. No.: B2572307
CAS No.: 1335042-25-5
M. Wt: 207.7
InChI Key: UVUFKMKDXURPQY-UHFFFAOYSA-N
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Description

(1-Aminocycloheptyl) acetic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C9H17NO2·HCl and a molecular weight of 207.7 g/mol. This compound is known for its unique structure, which includes a seven-membered cycloheptyl ring attached to an amino group and an acetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocycloheptyl) acetic acid hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of cycloheptanone with ammonia to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with bromoacetic acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (1-Aminocycloheptyl) acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives .

Scientific Research Applications

(1-Aminocycloheptyl) acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (1-Aminocycloheptyl) acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Gabapentin: A structurally related compound used as an anticonvulsant and analgesic.

    Cycloheptanone: A precursor in the synthesis of (1-Aminocycloheptyl) acetic acid hydrochloride.

    Cycloheptanol: A reduction product of cycloheptanone.

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(1-aminocycloheptyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-9(7-8(11)12)5-3-1-2-4-6-9;/h1-7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUFKMKDXURPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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